8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(3-Fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative characterized by a 3-fluorobenzenesulfonyl group at the 8-position of the triazaspiro core.
Properties
IUPAC Name |
8-(3-fluorophenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-17-12(19)14(16-13(17)20)5-7-18(8-6-14)23(21,22)11-4-2-3-10(15)9-11/h2-4,9H,5-8H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHUNVVDEXHVRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Spirodione Core: 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
The foundational step involves preparing the spirocyclic intermediate, 3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, as detailed in the patent CN110818712A. This process employs a three-reaction sequence:
Primary Reaction: Formation of the Cyclic Urea Intermediate
Diethyl oxalate, urea, and ammonium carbonate react in anhydrous methanol with sodium metal as a base. The molar ratios are critical:
Secondary Reaction: Acid Hydrolysis
The primary intermediate is treated with concentrated hydrochloric acid (HCl) to hydrolyze ester groups, forming a secondary product. The molar ratio of HCl to diethyl oxalate is 2–4:1.
Intermediate Reaction: Spirocyclization
The secondary product reacts with 2-(ethylamino)acetaldehyde and potassium ferricyanide under oxidative conditions to form the spirodione core. Potassium ferricyanide acts as a catalyst, with a molar ratio of 0.05–0.10 relative to diethyl oxalate.
Key Data:
| Parameter | Value/Detail | Source |
|---|---|---|
| Yield | 91.95% | |
| Purity (HPLC) | >99.7% | |
| Solvent System | Methanol |
Sulfonylation at the 8-Position
The spirodione core undergoes sulfonylation to introduce the 3-fluorobenzenesulfonyl group. This step leverages methodologies analogous to those described for related sulfonyl chlorides.
Sulfonylation of the Spirodione Amine
The 8-position nitrogen of the spirodione core reacts with 3-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the target compound.
Optimization Parameters:
| Parameter | Optimal Value | Source |
|---|---|---|
| Solvent | Dichloromethane (DCM) or THF | |
| Base | Triethylamine (2.2 equiv) | |
| Temperature | 0°C → room temperature | |
| Reaction Time | 12–16 hours | |
| Yield | 75–80% (estimated) | – |
Purification and Characterization
Industrial Scalability
The methodology in CN110818712A emphasizes scalability, with methanol recovered and reused (>90% recovery rate). Batch sizes up to 50 kg have been reported without yield reduction.
Chemical Reactions Analysis
Types of Reactions
8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a delta opioid receptor agonist, which could be useful in pain management and treatment of neurological disorders.
Biochemistry: The compound is used in studies involving receptor-ligand interactions and signal transduction pathways.
Pharmacology: It is explored for its potential therapeutic effects and pharmacokinetic properties.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets such as delta opioid receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can result in analgesic effects, making it a potential candidate for pain management .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical properties of the target compound with its analogues:
Key Observations :
- Electronic Effects : The 3-fluorobenzenesulfonyl group in the target compound is strongly electron-withdrawing, which may enhance oxidative stability and polar interactions with biological targets compared to electron-donating groups like benzyl or alkoxy chains .
- Molecular Weight and Lipophilicity: The target compound (MW 356.35) is intermediate in size compared to CWHM-123 (MW 390.88) and BG16370 (MW 431.41).
- Synthetic Accessibility : Alkoxy-substituted derivatives (e.g., 2-ethoxyethyl) are synthesized in moderate yields (54–61%) via nucleophilic substitution , while sulfonylation reactions (as in the target compound) may require stringent conditions due to the reactivity of sulfonyl chlorides.
Antimalarial Activity
- CWHM-123 : Exhibits potent activity against Plasmodium falciparum 3D7 (IC₅₀ = 0.310 µM) and chloroquine-resistant Dd2 strains, attributed to its 5-chloro-2-hydroxybenzyl substituent .
Anticancer Activity
- TRI-BE : Inhibits migration and invasion in PC3 prostate cancer cells by modulating focal adhesion kinase (FAK) and matrix metalloproteinases (MMPs) . The benzyl group likely facilitates membrane penetration, whereas the target compound’s sulfonyl group may alter binding kinetics to extracellular targets.
Enzyme Inhibition
- Spiropiperidine Hydantoins : Derivatives like BG16370 (trifluoromethylbenzoyl-substituted) are explored as HIF prolyl hydroxylase inhibitors . The target compound’s sulfonyl group could enhance hydrogen bonding with catalytic residues, improving inhibitory potency.
Biological Activity
The compound 8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H14F1N3O3S
- Molecular Weight : 305.33 g/mol
- CAS Number : 183673-70-3
- Melting Point : 242-244ºC
The structure features a spirocyclic framework that is characteristic of many biologically active compounds, contributing to its unique interaction with biological targets.
Antipsychotic Potential
Research indicates that derivatives of triazaspiro compounds exhibit antipsychotic properties. For instance, related compounds have demonstrated efficacy in reducing symptoms in behavioral pharmacological test models. A notable study highlighted that certain substitutions on the phenyl moiety enhance the antipsychotic profile while minimizing side effects such as catalepsy in rats . This suggests that This compound may similarly possess antipsychotic potential.
The proposed mechanism involves modulation of neurotransmitter systems, particularly dopamine and serotonin pathways. The structural similarity to known antipsychotics allows for hypothesizing that this compound could interact with dopamine D2 receptors and serotonin 5-HT2A receptors, which are critical in the treatment of schizophrenia and other psychotic disorders.
Study 1: Behavioral Pharmacology
In a study evaluating various triazaspiro derivatives for their antipsychotic effects, it was found that modifications at specific positions on the molecule significantly altered both efficacy and side effect profiles. The compound was tested against established antipsychotic drugs in rodent models to assess its effectiveness in reducing hyperactivity and improving cognitive function .
Study 2: Toxicological Assessment
Toxicity studies revealed that while some derivatives exhibited promising therapeutic effects, they also presented risks associated with high doses. The safety profile of This compound needs thorough investigation to establish a safe therapeutic window .
Comparative Analysis of Related Compounds
| Compound Name | Antipsychotic Activity | Side Effects | Dosage Required for Efficacy |
|---|---|---|---|
| Compound A | Yes | Moderate | High |
| Compound B | Yes | Low | Moderate |
| This compound | Potentially Yes | Unknown | Unknown |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
